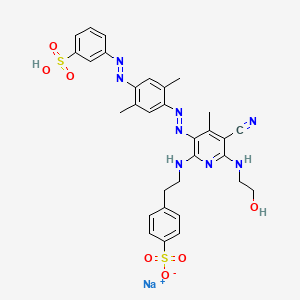
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt is a complex organic compound. It is characterized by its azo groups, which are known for their vivid colors and are commonly used in dye chemistry. This compound is particularly notable for its applications in various scientific fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt involves multiple steps. The process typically begins with the preparation of the azo groups through diazotization and coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bonds.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of various solvents and catalysts to optimize the reaction rates and product formation.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Biology: In biological research, it is used to stain cells and tissues, aiding in microscopic analysis.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including as antimicrobial agents.
Industry: It is used in the manufacturing of dyes and pigments for textiles and other materials.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The azo groups can interact with proteins and nucleic acids, altering their structure and function. This interaction is often mediated through hydrogen bonding and van der Waals forces, leading to changes in the biological activity of the target molecules.
類似化合物との比較
Similar Compounds
Similar compounds include other azo dyes such as methyl orange and Congo red. These compounds share the characteristic azo groups but differ in their specific substituents and overall structure.
Uniqueness
What sets 3-((4-((5-Cyano-6-((2-hydroxyethyl)amino)-4-methyl-2-((2-(4-sulphophenyl)ethyl)amino)-3-pyridyl)azo)-2,5-xylyl)azo)benzenesulphonic acid, sodium salt apart is its unique combination of substituents, which confer specific chemical and physical properties. This makes it particularly useful in applications where other azo dyes may not be suitable.
特性
CAS番号 |
95027-07-9 |
|---|---|
分子式 |
C31H31N8NaO7S2 |
分子量 |
714.8 g/mol |
IUPAC名 |
sodium;4-[2-[[5-cyano-3-[[2,5-dimethyl-4-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]-6-(2-hydroxyethylamino)-4-methylpyridin-2-yl]amino]ethyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N8O7S2.Na/c1-19-16-28(20(2)15-27(19)37-36-23-5-4-6-25(17-23)48(44,45)46)38-39-29-21(3)26(18-32)30(34-13-14-40)35-31(29)33-12-11-22-7-9-24(10-8-22)47(41,42)43;/h4-10,15-17,40H,11-14H2,1-3H3,(H2,33,34,35)(H,41,42,43)(H,44,45,46);/q;+1/p-1 |
InChIキー |
DTMXXOKOUZQXSR-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=C(C=C1N=NC2=C(N=C(C(=C2C)C#N)NCCO)NCCC3=CC=C(C=C3)S(=O)(=O)[O-])C)N=NC4=CC(=CC=C4)S(=O)(=O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















